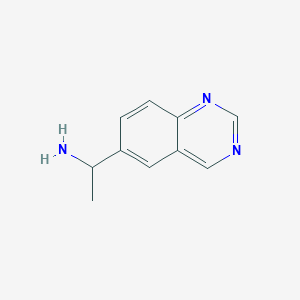

1-(Quinazolin-6-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1150618-18-0 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-quinazolin-6-ylethanamine |

InChI |

InChI=1S/C10H11N3/c1-7(11)8-2-3-10-9(4-8)5-12-6-13-10/h2-7H,11H2,1H3 |

InChI Key |

JWSQHNZTPPGHRR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=CN=CN=C2C=C1)N |

Canonical SMILES |

CC(C1=CC2=CN=CN=C2C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Quinazolin 6 Yl Ethan 1 Amine and Its Analogs

Retrosynthetic Dissection and Key Precursor Synthesis for 1-(Quinazolin-6-yl)ethan-1-amine

Retrosynthetic analysis of 1-(Quinazolin-6-yl)ethan-1-amine logically dissects the molecule into key precursors, guiding the synthetic strategy. The primary disconnection occurs at the chiral amine, pointing to a precursor ketone, 6-acetylquinazoline. This transformation is typically achieved via reductive amination.

The synthesis of the 6-acetylquinazoline precursor itself involves the construction of the quinazoline (B50416) core. citedrive.com The quinazoline ring is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov Numerous methods exist for its synthesis, often starting from substituted aniline (B41778) derivatives like anthranilic acid, 2-aminobenzonitriles, or 2-aminobenzaldehydes. nih.govresearchgate.net A classic approach is the Riedel synthesis, which utilizes o-nitrobenzaldehyde and formamide. nih.gov For a 6-substituted quinazoline, the corresponding substituted starting material is required. For instance, 6,7-dimethoxyquinazolines can be prepared from 6-nitro veratraldehyde. nih.gov

A plausible synthetic route to 6-acetylquinazoline would, therefore, commence with a benzene derivative functionalized with an amino group (or a group convertible to it, like a nitro group) and an acetyl group at the appropriate positions for cyclization into the desired quinazoline.

Optimized and Scalable Synthetic Pathways for the Core Structure

Multi-component Reactions and Catalytic Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like quinazolines from simple starting materials in a single step. nih.govacs.org These methods are advantageous for creating diverse molecular libraries and are often amenable to scale-up. nih.govfrontiersin.org

Transition-metal catalysis has become an indispensable tool for synthesizing quinazoline derivatives, providing access to these scaffolds through various bond-forming strategies. citedrive.comresearchgate.net Catalysts based on earth-abundant metals like iron, manganese, and copper are gaining traction as sustainable alternatives to precious metals like palladium and ruthenium. nih.govfrontiersin.org These catalytic systems enable reactions such as acceptorless dehydrogenative coupling (ADC), C-H activation, and cascade reactions to build the quinazoline core. mdpi.comnih.gov

For example, iron-catalyzed C(sp³)–H oxidation followed by intramolecular C–N bond formation allows for the synthesis of quinazolines from 2-alkylamino N-H ketimines. organic-chemistry.org Another approach involves the palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. researchgate.netorganic-chemistry.org

Table 1: Examples of Catalytic Systems for Quinazoline Synthesis

| Catalyst System | Substrates | Reaction Type | Key Features | Citations |

|---|---|---|---|---|

| Mn(I)-pincer complex | 2-Aminobenzyl alcohols, Nitriles | Acceptorless Dehydrogenative Annulation | Earth-abundant metal, good functional group tolerance. | nih.gov |

| FeCl₂/TBHP | 2-Alkylamino N-H ketimines | C(sp³)-H Oxidation/Intramolecular C-N Cyclization | Utilizes an inexpensive iron catalyst and a terminal oxidant. | organic-chemistry.org |

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | Aerobic Oxidative Cyclization | Uses oxygen as the terminal oxidant. | mdpi.com |

| Pd(acac)₂ / Ligand | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | One-Pot Three-Component Reaction | Builds complexity rapidly from simple precursors. | researchgate.net |

| Ru₃(CO)₁₂/Xantphos | 2-Aminobenzylamines, Alcohols | Dehydrogenative Coupling | Ruthenium-catalyzed synthesis of 2-arylquinazolines. | organic-chemistry.org |

| Magnetic Pd Nanocatalyst | Aryl iodides, CO source, 2-Aminobenzamide | Carbonylative Cyclization | Sustainable, eco-friendly, and easily recoverable catalyst. | frontiersin.org |

Stereoselective Synthesis and Chiral Resolution Techniques

The ethan-1-amine moiety of the target molecule contains a stereocenter, making its stereocontrolled synthesis a critical aspect. This can be addressed either by stereoselective synthesis to form a specific enantiomer directly or by resolving a racemic mixture.

Stereoselective Synthesis: This approach typically involves the asymmetric reduction of the prochiral ketone, 6-acetylquinazoline, or the corresponding imine. Chiral catalysts or reagents are used to induce facial selectivity in the delivery of a hydride, leading to an excess of one enantiomer.

Chiral Resolution: Resolution is a common and robust technique for separating enantiomers on a large scale. onyxipca.com It involves the separation of a racemic mixture into its individual enantiomers. libretexts.org

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction creates a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine is recovered by removing the chiral resolving agent. rsc.org

Enzymatic Resolution: This technique utilizes the high enantioselectivity of enzymes, such as lipases. google.com For a racemic amine, an enzyme can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated product (amide) and the unreacted amine can then be easily separated due to their different chemical properties. Candida antarctica lipase (B570770) is an example of a commonly used enzyme for such resolutions. google.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid |

| (-)-Dibenzoyltartaric acid | Chiral Acid |

| (+)-Mandelic acid | Chiral Acid |

| (-)-Camphorsulfonic acid | Chiral Acid |

| (+)-N-Boc-Phenylalanine | Chiral Amino Acid Derivative |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (for resolving acids) |

[Source: onyxipca.com]

Strategic Derivatization and Functionalization of 1-(Quinazolin-6-yl)ethan-1-amine Scaffold

To explore the structure-activity relationships and develop analogs, strategic modifications can be made to both the quinazoline ring and the ethan-1-amine side chain. nih.govnih.gov

Modifications on the Quinazoline Ring System

The quinazoline core offers several positions (e.g., C2, C4, C5, C7, C8) for functionalization. chim.itnih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization and cross-coupling reactions, have enabled the selective introduction of a wide range of substituents onto the quinazoline scaffold. chim.itrsc.org

Functionalization at C2 and C4: The C2 and C4 positions are common sites for modification. For instance, a 4-chloroquinazoline (B184009) intermediate can undergo nucleophilic aromatic substitution (SNAr) with various amines to introduce diversity at the C4 position. chim.it Similarly, C2-functionalization can be achieved through various coupling strategies.

Functionalization at C6: While the parent scaffold is already substituted at C6, further modifications could be envisioned. Rh(III)-catalyzed C-H annulation has been used for the convergent synthesis of C6-substituted isoquinolino[1,2-b]quinazolines, highlighting the possibility of building complex structures from this position. doi.org

Functionalization at other positions: C-H activation strategies have been developed for distal positions of related N-heterocycles like quinolines, suggesting that similar approaches could be applied to the quinazoline ring to access less common substitution patterns. nih.gov

Structural Elaboration at the Ethan-1-amine Moiety

The primary amine of the ethan-1-amine side chain serves as a versatile handle for a variety of chemical transformations. These modifications can significantly alter the molecule's physicochemical properties.

N-Acylation: The primary amine can be readily acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a diverse range of amides.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

N-Alkylation/Arylation: The amine can undergo mono- or di-alkylation with alkyl halides. It can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an imine, which is then reduced in situ to yield secondary or tertiary amines.

These derivatization strategies allow for the systematic exploration of the chemical space around the 1-(Quinazolin-6-yl)ethan-1-amine scaffold, facilitating the development of analogs with tailored properties. nih.govnih.gov

Synthesis of Bioconjugates for Research Applications

The structural framework of 1-(Quinazolin-6-yl)ethan-1-amine and its analogs serves as a versatile scaffold for the synthesis of sophisticated bioconjugates. These molecules are engineered for specific research applications by chemically linking the quinazoline-based pharmacophore to a functional moiety, such as a fluorophore or a spin label. The primary amine group on 1-(quinazolin-6-yl)ethan-1-amine is a particularly useful handle for conjugation, allowing for the formation of stable covalent bonds with a variety of reporter molecules.

The development of these bioconjugates is critical for elucidating the biological roles and mechanisms of action of the targets with which they interact. By attaching a detectable label, researchers can visualize, track, and quantify these interactions within complex biological systems.

Fluorescent Probes

A significant application of quinazoline bioconjugation is the creation of fluorescent probes to study cellular receptors. nih.gov Researchers have successfully designed and synthesized a series of small-molecule fluorescent probes based on the quinazoline scaffold to visualize α1-Adrenergic Receptors (α1-ARs). nih.gov In this approach, the quinazoline core acts as the pharmacophore for receptor recognition, while a fluorophore, such as coumarin (B35378) or fluorescein (B123965), provides the means of detection. nih.gov

The synthesis of these probes employs robust and high-yielding chemical reactions. Common strategies include:

Amide Condensation: This involves reacting an amine-functionalized quinazoline derivative with a carboxylic acid or activated carboxyl group (like an isocyanate) on the fluorophore. For instance, a fluorescein derivative was created through a one-step condensation of fluorescein isocyanate with the parent quinazoline. nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is used to link a quinazoline molecule and a fluorophore that have been functionalized with an azide (B81097) and an alkyne, respectively. This method forms a stable triazole linker and is known for its mild reaction conditions and high efficiency. nih.gov

These synthetic strategies have produced probes with high affinity for α1-AR subtypes, enabling their use in subcellular localization imaging. nih.gov

Electron Paramagnetic Resonance (EPR) Bio-probes

Beyond fluorescence, quinazoline derivatives have been conjugated with spin labels to create bio-probes for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov 4-Anilinoquinazoline (B1210976) scaffolds have been synthesized bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) moiety. nih.gov TEMPO is a stable free radical that can be detected by EPR, allowing researchers to study the molecule's environment and interactions.

These TEMPO-quinazoline conjugates have been developed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The synthesis allows for the attachment of the TEMPO label at various positions on the quinazoline ring, enabling the study of how the probe's orientation affects its interaction with the target protein. nih.gov Research has confirmed that these bioconjugates can enter cells and exert their inhibitory effects, making them valuable tools for investigating EGFR signaling pathways. nih.gov

The following table summarizes the key aspects of these synthetic methodologies for creating quinazoline-based bioconjugates.

| Bioconjugate Type | Quinazoline Scaffold | Attached Moiety | Synthetic Method(s) | Research Application |

| Fluorescent Probe | Quinazoline | Coumarin | Amide Condensation, CuAAC (Click Chemistry) | Visualization and detection of α1-Adrenergic Receptors (α1-ARs) nih.gov |

| Fluorescent Probe | Quinazoline | Fluorescein | Amide Condensation | Visualization and detection of α1-Adrenergic Receptors (α1-ARs) nih.gov |

| EPR Bio-probe | 4-Anilinoquinazoline | TEMPO | Multi-step organic synthesis | EPR detection and inhibition studies of EGFR tyrosine kinase nih.gov |

These examples highlight how the core structure of 1-(quinazolin-6-yl)ethan-1-amine and its analogs can be systematically modified. By employing advanced bioconjugation techniques, tailored molecules are created that serve as powerful probes in molecular and cellular biology research, facilitating a deeper understanding of fundamental biological processes. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Quinazolin 6 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. nih.govnih.gov For 1-(Quinazolin-6-yl)ethan-1-amine, DFT would be used to optimize its three-dimensional geometry and calculate key electronic descriptors. nih.govacs.org

Key Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.govbeilstein-journals.org For quinazoline (B50416) derivatives, these orbitals are typically distributed across the fused ring system. beilstein-journals.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across 1-(Quinazolin-6-yl)ethan-1-amine, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The nitrogen atoms of the quinazoline ring and the amine group are expected to be primary sites for interaction. scielo.br

Table 1: Representative Quantum Chemical Parameters for a Quinazoline Derivative This table presents example data from related quinazoline compounds to illustrate the typical outputs of quantum chemical calculations.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.2 Debye |

| Absolute Hardness (η) | Resistance to change in electron distribution | 2.5 eV |

| Absolute Electronegativity (χ) | Electron-attracting power | 4.0 eV |

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, such as an enzyme or receptor. lums.ac.irnih.gov For 1-(Quinazolin-6-yl)ethan-1-amine, docking studies would be performed against various known targets of quinazoline compounds, such as Epidermal Growth Factor Receptor (EGFR), to predict its potential biological activity. nih.govnih.gov

Docking simulations predict how 1-(Quinazolin-6-yl)ethan-1-amine fits into the active site of a target protein. nih.gov The simulation scores the resulting poses based on binding energy, which estimates the affinity of the compound for the target. Key interactions typically observed for quinazoline derivatives include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and the primary amine of the side chain are potential hydrogen bond donors and acceptors. bohrium.comnih.gov

Hydrophobic Interactions: The bicyclic quinazoline core often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

π-π Stacking: The aromatic quinazoline ring can form stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov

Virtual screening uses docking-based methods to rapidly assess large libraries of compounds against a specific biological target. nih.gov If 1-(Quinazolin-6-yl)ethan-1-amine were identified as a hit, virtual screening could be used to evaluate a library of its analogs. researchgate.net This process helps prioritize which derivatives are most likely to have improved activity, guiding synthetic efforts toward the most promising candidates. nih.govacs.org

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For a series of active quinazoline derivatives, a pharmacophore model might include features like:

A hydrogen bond acceptor (e.g., a quinazoline nitrogen).

A hydrogen bond donor (e.g., the amine group).

An aromatic ring feature.

This model serves as a template for designing new molecules, including analogs of 1-(Quinazolin-6-yl)ethan-1-amine, with a higher probability of being active. proquest.commdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. bohrium.comabap.co.in An MD simulation of 1-(Quinazolin-6-yl)ethan-1-amine bound to a target protein would reveal:

Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) indicates whether the ligand remains stably bound in the active site. researchgate.netnih.gov

Binding Interactions: MD simulations can track the persistence of hydrogen bonds and other key interactions throughout the simulation period. frontiersin.org

Flexibility: The Root Mean Square Fluctuation (RMSF) can highlight which parts of the ligand and protein are flexible or rigid upon binding. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Output for a Ligand-Protein Complex This table shows example data that would be generated from an MD simulation to assess binding stability.

| Metric | Description | Typical Result for a Stable Complex |

|---|---|---|

| RMSD of Ligand | Measures the deviation of the ligand's position from its initial pose. | Fluctuates around a stable value (e.g., < 3 Å) |

| RMSF of Binding Site Residues | Measures the flexibility of individual amino acids in the binding pocket. | Low fluctuations for key interacting residues |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 70%) for critical H-bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(Quinazolin-6-yl)ethan-1-amine Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model for derivatives of 1-(Quinazolin-6-yl)ethan-1-amine would be developed by:

Generating a dataset of analogs with measured biological activity (e.g., IC50 values). nih.gov

Calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog. ufv.br

Using statistical methods, such as multiple linear regression, to build an equation that correlates the descriptors with activity. nih.govnih.gov

The resulting QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.netresearchgate.net These models are validated through internal and external statistical tests to ensure their predictive power. researchgate.netufv.br

In Vitro Biological and Biochemical Investigations of 1 Quinazolin 6 Yl Ethan 1 Amine Derivatives

Enzyme Inhibition and Activation Assays (e.g., Kinases, Hydrolases, Epigenetic Targets)

Derivatives of the 1-(quinazolin-6-yl)ethan-1-amine framework have demonstrated significant activity in a variety of enzyme inhibition and activation assays. The quinazoline (B50416) core is recognized as a "privileged structure" for targeting ATP-dependent kinases, with several FDA-approved kinase inhibitors featuring this framework. nih.gov

Research has shown that quinazoline derivatives can act as potent inhibitors of several enzyme families:

Kinases: Numerous studies have highlighted the potential of quinazoline derivatives as kinase inhibitors. nih.govnih.gov They have been investigated for their inhibitory effects on a range of kinases, including Epidermal Growth Factor Receptor (EGFR) nih.gov, Hematopoietic Progenitor Kinase 1 (HPK1) researchgate.net, and Phosphoinositide 3-kinase (PI3K). bohrium.commdpi.com For instance, a series of novel quinazoline derivatives with C-6 benzamide (B126) substituents were found to be potent EGFR inhibitors, with one compound exhibiting an IC50 value of 5 nM against wild-type EGFR. nih.gov Another study identified a quinazoline-based dual inhibitor of FLT3 and AURKA. nih.gov

Hydrolases: Quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Epigenetic Targets: Quinazoline derivatives have emerged as inhibitors of epigenetic targets. nih.govnih.gov Specifically, 7-aminoalkoxy-quinazolines have been identified as potent and selective inhibitors of DNA Methyltransferase 1 (DNMT1), with IC50 values in the nanomolar range. nih.govnih.gov Additionally, certain quinazolin-4-one derivatives are effective and selective inhibitors of Histone Deacetylase 6 (HDAC6). mdpi.comnih.govnih.gov

| Compound Class | Target Enzyme | Key Findings | References |

|---|---|---|---|

| Quinazoline derivatives with C-6 benzamide substituents | EGFR Kinase | Potent inhibition, with compound 6g showing an IC50 of 5 nM. | nih.gov |

| Quinazoline-based BPR1K871 | FLT3/AURKA Kinase | Dual inhibition with IC50 values of 127 nM and 5 nM, respectively. | nih.gov |

| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-glucosidase | Potent inhibition, suggesting potential for anti-diabetic applications. | nih.gov |

| 7-Aminoalkoxy-quinazolines | DNMT1 | Sub-micromolar inhibition (30 and 81 nM). | nih.govnih.gov |

| Quinazolin-4-one derivatives | HDAC6 | Selective inhibition with nanomolar IC50 values. | mdpi.comnih.govnih.gov |

Mechanism of Action Studies at the Enzymatic or Sub-cellular Level

Mechanism of action studies have provided deeper insights into the molecular interactions of these compounds. For example, molecular modeling has been used to rationalize the enzymatic inhibitory activity of 7-aminoalkoxy-quinazolines on DNMT1 and DNMT3A. nih.govnih.gov Docking studies of quinazolin-4(3H)-one derivatives targeting EGFR have revealed interactions with key residues in the ATP-binding site, such as Asp855, explaining their inhibitory effect. nih.gov For the α-glucosidase inhibitors, molecular docking was used to visualize the interaction of the most potent compounds with the enzyme's active site. nih.gov In the context of PI3Kα inhibition, it was found that a lead compound induced apoptosis by inhibiting the PI3K/Akt pathway. mdpi.com

Receptor Binding and Ligand Profiling Studies

The versatility of the quinazoline scaffold extends to its interaction with various receptors. Derivatives have been synthesized and evaluated for their binding affinities to a range of receptor types.

Affinity and Selectivity Determination for Specific Receptors (e.g., EGFR, 5-HT6, Adenosine (B11128) Receptors)

EGFR: As previously mentioned, quinazoline derivatives are well-established as EGFR inhibitors. nih.gov Computational studies have been employed to understand the interactions between quinazoline derivatives and EGFR, aiding in the design of more potent and selective inhibitors. nih.gov

Adenosine Receptors: Quinazolines have been investigated as antagonists for adenosine receptors. nih.govnih.gov While many derivatives show non-selective binding in the micromolar range, some have demonstrated selectivity for specific subtypes. nih.govnih.gov For instance, one study discovered a potent A2B receptor antagonist with a binding Ki value of 112 nM. nih.govnih.gov Other research has focused on developing highly effective A2A adenosine receptor antagonists, with some compounds showing Ki values in the low nanomolar range. mdpi.com N-phenyl-N′-quinazolin-4-ylurea derivatives have been identified as potent and selective human adenosine A3 receptor antagonists. vu.nl

Other Receptors: Quinazolinone derivatives have also been evaluated for their affinity to cholecystokinin (B1591339) (CCK) receptors, showing micromolar affinities, particularly for the CCK-B subtype. nih.gov

| Compound Class | Target Receptor | Affinity (Ki or IC50) | Selectivity | References |

|---|---|---|---|---|

| 4-methyl-7-methoxyquinazolyl-2-(2'-amino-4'-imidazolinone) | Adenosine A2B | 112 nM (Ki) | Selective for A2B | nih.govnih.gov |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine derivatives | Adenosine A2A | 5 nM (Ki) for compound 5m | High affinity for hA2AR | mdpi.com |

| N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea | Adenosine A3 | 4 nM (Ki) | >2500-fold selective vs A1 and A2A | vu.nl |

| 2-methyl-3-amino-4(H)-quinazolinone derivatives | CCK-B | Micromolar affinities | Selective for CCK-B over CCK-A | nih.gov |

Functional Assays for Receptor Agonism or Antagonism

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). For adenosine receptor ligands, functional assays have confirmed the antagonistic properties of certain quinazoline derivatives. nih.gov For example, a potent human adenosine A3 receptor antagonist was shown to competitively block the effect of an agonist in a functional assay that measured the inhibition of cAMP production. vu.nl Similarly, for A2A receptor antagonists, a cyclic AMP assay was used to demonstrate their functional antagonist activity. mdpi.com In the case of NMDA receptor antagonists, their non-competitive and voltage-independent inhibition was confirmed through functional electrophysiology experiments. nih.gov

Cell-Based Biological Evaluation in Research Models (excluding clinical human trial data)

The biological effects of 1-(quinazolin-6-yl)ethan-1-amine derivatives have been extensively studied in various cell-based research models. These studies provide crucial information on the cellular consequences of enzyme or receptor modulation.

Quinazoline derivatives have demonstrated significant anti-proliferative activity in a variety of cancer cell lines. nih.govnih.govbohrium.commdpi.com For example, quinazoline-based multi-kinase inhibitors have shown potent inhibition of AML cell lines (MOLM-13 and MV4-11), as well as colorectal (COLO205) and pancreatic (Mia-PaCa2) cancer cell lines, with EC50 values below 100 nM in some cases. nih.gov Novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives exhibited inhibitory activity against human non-small cell lung cancer (HCC827), human neuroblastoma (SH-SY5Y), and hepatocellular carcinoma (LM3) cells, with IC50 values as low as 1.12 μM. bohrium.com

Furthermore, cell-based assays have been used to elucidate the mechanisms underlying the observed anti-proliferative effects. For instance, a potent PI3Kα inhibitor was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells. mdpi.com Studies on HDAC6 inhibitors demonstrated an increase in the acetylation of α-tubulin, a non-histone protein, in neuronal cells, which was associated with neurite outgrowth. nih.gov

Beyond cancer models, quinazoline derivatives have also been evaluated for their antimicrobial activities against various bacterial and fungal strains. nih.gov Some synthesized compounds showed good activity against C. albicans and A. niger. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Akt, Erk1/2, PI3K/Akt/mTOR)

Derivatives of the quinazoline scaffold have been shown to exert their cellular effects by modulating key signaling pathways that are often dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent target. acs.orgcapes.gov.br Studies have demonstrated that certain quinazoline derivatives can inhibit this pathway, leading to the suppression of downstream effectors. For instance, a series of dimorpholinoquinazoline-based compounds were found to inhibit the phosphorylation of Akt, mTOR, and the ribosomal protein S6 kinase (S6K) at nanomolar concentrations. acs.org This inhibition disrupts the entire PI3K/Akt/mTOR cascade, which is hyperactivated in many tumors. acs.orgcapes.gov.br

The mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is another crucial signaling route involved in cell proliferation and survival that is targeted by these derivatives. nih.govresearchgate.net Research has shown that specific 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives can significantly inhibit the activation of both Akt and Erk1/2 in lung cancer cells. rsc.org The dual inhibition of both the PI3K/Akt/mTOR and MAPK pathways is a promising strategy, as these two cascades are often co-activated in various cancers and can have compensatory signaling properties. capes.gov.brresearchgate.net By targeting components of these pathways, quinazoline derivatives can effectively halt the uncontrolled growth and proliferation signals that drive tumorigenesis.

Cellular Uptake and Distribution Studies in Cell Lines

Understanding how quinazoline derivatives enter cells and where they accumulate is crucial for interpreting their biological activity. To this end, researchers have developed fluorescently-labeled quinazoline derivatives to visualize their cellular uptake and subcellular distribution. rsc.orgnih.govacs.orgmdpi.com These studies have successfully demonstrated the cellular entry of these compounds and provided insights into their intracellular targets.

Confocal laser-scanning microscopy has been used to analyze the fluorescent properties of these derivatives within cells. nih.gov Certain quinazolinone-based probes have shown the ability to specifically target and accumulate in particular organelles. For example, some probes were found to localize within the mitochondria, while others targeted the lysosomes in HeLa cells. acs.org This specific subcellular distribution can be critical to their mechanism of action, such as inducing organelle-specific stress or apoptosis.

In other studies, radioiodinated quinazoline derivatives have been used to quantify cellular uptake. One such study measured the uptake of a radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3'-iodophenoxy) quinazoline, known as [¹²⁵I]PYK, in various non-small cell lung cancer (NSCLC) cell lines. genome.jp The uptake was found to be significantly higher in cell lines harboring specific mutations in the epidermal growth factor receptor (EGFR), such as PC9 and HCC827, compared to those with wild-type or other mutations. genome.jp This specific uptake could be inhibited by other EGFR tyrosine kinase inhibitors, confirming that the uptake is related to the presence of particular EGFR mutations. genome.jp

Phenotypic Screening in Disease-Relevant Cellular Models (e.g., antiproliferative activity in cancer cell lines, cell viability, apoptosis)

Phenotypic screening in various cancer cell lines has demonstrated the potent antiproliferative and pro-apoptotic effects of 1-(quinazolin-6-yl)ethan-1-amine derivatives. These compounds have been evaluated against a wide range of human cancer cell lines, including those from breast, colon, lung, and gastric cancers. rsc.orgnih.govmdpi.com

Numerous studies have reported significant cytotoxic activity, with some derivatives exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.govmdpi.com For example, novel quinazoline derivatives bearing a sulfonamide moiety showed strong cytotoxicity against MCF-7 breast cancer cells, with compounds 4d and 4f having IC₅₀ values of 2.5 µM and 5 µM, respectively. nih.govgenome.jp Similarly, a different series of novel quinazoline derivatives demonstrated potent inhibitory activity against MGC-803 gastric cancer cells, with compound 18 showing an IC₅₀ value of 0.85 µM. mdpi.com

A key mechanism for the observed antiproliferative activity is the induction of apoptosis, or programmed cell death. Flow cytometry analyses have confirmed that treatment with these derivatives leads to a significant increase in the percentage of apoptotic cells. nih.govmdpi.com For instance, compound 18 induced significant apoptosis in MGC-803 cells, with the apoptotic population reaching up to 70.9% at a concentration of 1.5 µM. mdpi.com The induction of apoptosis is often accompanied by cell cycle arrest, typically at the G1 or G2/M phase, which prevents cancer cells from progressing through the division cycle. mdpi.comresearchgate.net Mechanistically, these compounds have been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| 4d | MCF-7 | Breast | 2.5 | nih.govgenome.jp |

| 4d | A549 | Lung | 5.6 | nih.gov |

| 4d | LoVo | Colon | 6.87 | nih.gov |

| 4d | HepG2 | Liver | 9 | nih.gov |

| 4f | MCF-7 | Breast | 5 | nih.govgenome.jp |

| 4f | LoVo | Colon | 9.76 | nih.gov |

| 4f | A549 | Lung | 10.14 | nih.gov |

| 18 | MGC-803 | Gastric | 0.85 | mdpi.com |

| 8a | HepG-2 | Liver | - | researchgate.net |

| 8a | HCT-116 | Colon | - | researchgate.net |

| 8a | MCF-7 | Breast | - | researchgate.net |

| 04NB-03 | HCC Cells | Liver | - | nih.gov |

Note: "-" indicates that the compound was reported as highly cytotoxic, but a specific IC₅₀ value was not provided in the cited abstract.

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological effect. For quinazoline derivatives, modifications at various positions of the quinazoline core have been shown to significantly impact their potency and selectivity. researchgate.netnih.gov

The substitutions at the C-2, C-4, C-6, and C-7 positions of the quinazoline ring are particularly important. For instance, in a series of 4-anilino-quinazoline derivatives, the nature of the substituent on the aniline (B41778) ring at C-4 was found to be crucial for selectivity towards different receptor tyrosine kinases like HER2 over EGFR. nih.gov SAR analysis revealed that introducing a fluor substituent at the C-2 position of a benzene (B151609) ring attached to the quinazoline core is vital for inhibitory activity. nih.gov Furthermore, adding a nitro group (-NO₂) at the C-5 position of a benzamide moiety led to a twofold increase in EGFR inhibitory activity. nih.gov

In another study, placing a thioalkyl fragment at the C-2 position of the quinazoline ring was found to increase activity. researchgate.net The type of linker between the quinazoline core and other moieties also plays a role; for example, urea (B33335) linkers were found to be more favorable for inhibitory activity compared to thiourea-containing linkers in a series of 4-arylamino-quinazoline derivatives. nih.gov These examples highlight that even small molecular changes can lead to significant improvements in biological activity and selectivity. researchgate.net

Table 2: Impact of Substitutions on Biological Activity

| Position of Substitution | Substituent Type | Impact on Activity | Citation |

|---|---|---|---|

| C-2 of Benzene Ring | Fluorine | Vital for inhibitory activity | nih.gov |

| C-2 of Quinazoline | Thioalkyl fragment | Increased activity | researchgate.net |

| C-4 of Quinazoline | Aniline moiety variations | Affects selectivity (HER2 vs EGFR) | nih.gov |

| C-6 of Quinazoline | Substituent variations | Affects selectivity (HER2 vs EGFR) | nih.gov |

| C-7 of Quinazoline | 3-nitro-1,2,4-triazole motif | Favorable for dual EGFR/VEGFR2 inhibition | nih.gov |

Identification of Key Structural Motifs for Potency and Selectivity

Through extensive SAR studies, key structural motifs essential for the potent and selective biological activity of quinazoline derivatives have been identified. The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple targets with high affinity. semanticscholar.org

For antimicrobial and cytotoxic activities, several features have been noted. The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often essential for antimicrobial effects. semanticscholar.org The existence of a halogen atom, such as chlorine or bromine, at the C-6 and C-8 positions can also enhance antimicrobial activity. semanticscholar.org

In the context of anticancer activity, particularly as kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR. The selectivity for different kinases, such as HER2 over EGFR, can be finely tuned by modifying the substituents on the C-4 aniline moiety and the C-6 position of the quinazoline ring. nih.gov For instance, compound 7c was identified as having significantly higher selectivity for HER2 over EGFR, a 240-fold improvement compared to the drug lapatinib, due to specific substitutions at these positions. nih.gov These findings underscore the importance of specific structural arrangements in achieving both high potency and the desired selectivity profile.

Rational Design Strategies for Enhanced Biological Performance

The insights gained from SAR studies have enabled the rational design of new quinazoline derivatives with improved biological properties. acs.org Strategies such as scaffold hopping and pharmacophore hybridization are commonly employed to create novel compounds with enhanced potency, selectivity, and drug-like characteristics.

One successful approach involves using the quinazoline core as a scaffold to mimic the hinge-binding region of known kinase inhibitors. For example, a 4-phenoxy substitution on the quinazoline ring was chosen to maximize affinity towards VEGFR2 by creating favorable hydrophobic interactions. To further enhance electronic density on the quinazoline core with minimal impact on molecular weight, a 6,7-dimethoxy substitution was selected.

Another rational design strategy involves a fragment-based approach. In one study, a series of new dual-target inhibitors for PARP1 and BRD4 were designed and synthesized using fragment-based combinatorial screening. This allowed for the systematic optimization of the chemical structure to achieve the desired dual-inhibitory activity. Scaffold-hopping, where the core structure of a known active compound is replaced with a different but structurally related scaffold, has also been used effectively. For instance, based on the scaffold of cajanine, which showed moderate antiviral activity, a series of quinazoline derivatives were designed that exhibited potent efficacy against coronaviruses. These rational design approaches, often guided by computational modeling and docking studies, are crucial for developing the next generation of quinazoline-based therapeutic agents. acs.org

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives

Chromatographic methods are fundamental in the analysis and purification of "1-(Quinazolin-6-yl)ethan-1-amine" and its analogs. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized quinazoline (B50416) derivatives. It is routinely used to confirm the successful synthesis and purity of compounds like pyridine (B92270) bis-quinazoline derivatives. diva-portal.org For instance, the purity of various synthesized compounds is often reported as a percentage determined by HPLC analysis. diva-portal.org The technique is also versatile enough to be used with a variety of detectors and can be coupled with mass spectrometry (LC-MS) for enhanced analytical power. bldpharm.com

A typical application involves using a stationary phase, such as a Chiralpak AD-H column, and a mobile phase tailored to the specific separation. For example, a mixture of n-Heptane, ethyl alcohol, and diethylamine (B46881) has been effectively used as a mobile phase for separating related compounds. The detector response linearity can be validated by preparing calibration samples at various concentrations, ensuring accurate quantification.

| Compound | Purity (%) | Reference |

|---|---|---|

| 2,2'-(Pyridine-2,6-diyl)bis(N-(2-(piperidin-1-yl)ethyl)quinazolin-4-amine) | 97.3 | diva-portal.org |

| 2,2'-(Pyridine-2,6-diyl)bis(N-(2-morpholinoethyl)quinazolin-4-amine) | 97.4 | diva-portal.org |

| tert-butyl (2-((6-(2-((2-(piperazin-1-yl)ethyl)amino)quinazolin-4-yl)pyridin-2-yl)quinazolin-4-yl)amino)ethyl)carbamate | 98.5 | diva-portal.org |

"1-(Quinazolin-6-yl)ethan-1-amine" possesses a chiral center, necessitating methods to separate and quantify its enantiomers. Chiral chromatography is the definitive technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation. The choice of CSP and mobile phase composition is critical for effective resolution.

For analogous chiral heterocyclic compounds like imidazo-quinazoline-dione derivatives, quinine (B1679958) tert-butyl-carbamate-based CSPs have been successfully used in normal phase mode. nih.gov The separation is influenced by the mobile phase composition, with mixtures of n-hexane and polar modifiers like ethanol (B145695) or isopropanol (B130326) being common. nih.gov The resolution of enantiomers can be optimized by adjusting the concentration of the polar modifier and the column temperature. nih.gov For instance, adding equimolar ethanol can yield higher resolution, while isopropanol may lead to increased enantioselectivity. nih.gov

Cyclofructans (CFs) represent another class of CSPs that, like crown ethers, can effectively separate enantiomers of compounds with primary amino groups through interactions with their core oxygen atoms. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Findings | Reference |

|---|---|---|---|

| Quinine tert-butyl-carbamate | n-hexane:methanol:isopropanol (85:5:10 v/v) | Improved resolution with ternary mixtures. Separation is predominantly enthalpically driven. | nih.gov |

| Chiralpak AD-H (amylose derivative) | n-Heptane:ethanol:diethylamine (92:8:1 v/v) | Baseline separation (Rs > 2.0) achieved. Diethylamine reduces peak tailing and enhances resolution. |

Mass Spectrometry for Structural Confirmation and In Vitro Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of synthesized compounds and elucidating their fragmentation patterns, which aids in structural confirmation. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. mdpi.com

In the context of drug discovery, MS is crucial for identifying metabolites. High-performance liquid chromatography combined with time-of-flight mass spectrometry (HPLC-TOF-MS/MS) is a common setup for identifying in vitro and in vivo metabolites of drug candidates. nih.gov For instance, studies on related compounds like 4,5-dimethoxycanthin-6-one (B169079) have identified various phase I metabolites, including demethylated and hydroxylated products, in liver microsomes from different species. nih.gov The fragmentation patterns observed in the MS/MS spectra are key to elucidating the structures of these metabolites. nih.gov

| Compound | Ionization Method | Observed m/z [M+H]+ | Reference |

|---|---|---|---|

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | ESI | 314.0958 | mdpi.com |

| 2,2'-(Pyridine-2,6-diyl)bis(N-(2-(piperidin-1-yl)ethyl)quinazolin-4-amine) | HRMS | 588.3556 | diva-portal.org |

| 2,2'-(Pyridine-2,6-diyl)bis(N-(2-morpholinoethyl)quinazolin-4-amine) | HRMS | 592.3140 | diva-portal.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including "1-(Quinazolin-6-yl)ethan-1-amine" and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of atoms within a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which provides information about adjacent protons. researchgate.netuchile.cl For quinoline (B57606) derivatives, it has been observed that aromatic stacking interactions can lead to concentration-dependent chemical shift changes in ¹H NMR studies. uncw.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, aiding in the unequivocal assignment of all signals. uchile.clbeilstein-journals.org These techniques are essential for confirming the structures of synthesized compounds and their intermediates. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-Ar (quinazoline) | 8.47 | d | 7.7 | diva-portal.org |

| H-Ar (quinazoline) | 8.29 | d | 8.2 | diva-portal.org |

| H-Ar (pyridine) | 8.11 | t | 7.7 | diva-portal.org |

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with biological targets at atomic resolution. This technique involves crystallizing the molecule of interest, alone or in complex with its target protein, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build a detailed atomic model.

For ligands that bind to proteins, X-ray crystallography can reveal the precise binding mode, including the specific amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors. The analysis of ligand-target X-ray structures can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov While obtaining suitable crystals can be a significant challenge, the structural insights gained are often critical for advancing a drug discovery program. nih.gov

Future Research Trajectories and Academic Applications of 1 Quinazolin 6 Yl Ethan 1 Amine

Exploration of Novel Molecular Targets for Quinazoline-Based Scaffolds

The versatility of the quinazoline (B50416) ring system allows for the design of compounds that can interact with a wide array of biological targets. wisdomlib.orgnih.gov Historically, quinazoline derivatives have been investigated for their effects on well-established targets, but the future lies in identifying and validating novel molecular interactions. nih.govmdpi.com

Emerging Areas of Interest:

Epigenetic Modulators: There is growing interest in targeting enzymes involved in epigenetic regulation. For instance, quinazoline-based compounds are being explored as inhibitors of histone deacetylases (HDACs), such as HDAC1 and HDAC6, which have shown promise in cancer therapy. nih.gov Additionally, analogs of the EGFR inhibitor erlotinib, which features a quinazoline core, have demonstrated inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), another important epigenetic target. researchgate.net

Dual-Target Inhibitors: A promising strategy in cancer therapy is the development of single molecules that can inhibit multiple targets simultaneously. Researchers are designing quinazolin-4(3H)-one derivatives to co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), leveraging the concept of synthetic lethality in breast cancer. nih.gov

Kinase Inhibition Beyond EGFR: While quinazolines are famous for their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, new research is expanding to other kinases. nih.govnih.gov Phosphatidylinositol 3-kinases (PI3Ks), particularly the PI3Kα isoform, are a major focus, with novel quinazoline-2-indolinone hybrids and 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showing potent and selective inhibition. nih.govmdpi.com Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase being targeted by new quinazolin-4(3H)-one derivatives for the treatment of non-small cell lung cancer. nih.gov

Table 1: Novel Molecular Targets for Quinazoline Derivatives

| Target Class | Specific Target(s) | Therapeutic Area |

| Epigenetic Modulators | HDAC1, HDAC6, LSD1 | Cancer |

| Dual-Target Inhibitors | PARP1, BRD4 | Cancer |

| Kinases | PI3Kα, ALK | Cancer |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |

Development of Next-Generation Synthetic and Derivatization Strategies

The synthesis of quinazoline derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and the creation of diverse molecular libraries. frontiersin.orgopenmedicinalchemistryjournal.comresearchgate.net

Key Synthetic Advancements:

Green Chemistry Approaches: Researchers are moving away from harsh reaction conditions and large quantities of oxidants. researchgate.net Environmentally friendly methods are gaining traction, such as the use of bio-based solvents like gluconic acid aqueous solution and catalyst-free reactions under blue LED irradiation. openmedicinalchemistryjournal.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity from simple starting materials in a single step. openmedicinalchemistryjournal.com These reactions are being used to create complex, annulated quinazoline structures. openmedicinalchemistryjournal.com

Metal-Catalyzed and Metal-Free Syntheses: While metal-catalyzed reactions, particularly those using copper and palladium, have been instrumental in quinazoline synthesis, there is a growing focus on developing metal-free alternatives to improve sustainability. researchgate.netnih.gov

Microwave-Assisted and Ionic Liquid-Based Reactions: These technologies offer advantages such as faster reaction times and improved yields. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov Microwave irradiation has been successfully used in the synthesis of functionalized dihydroquinazolines and substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com

Derivatization Strategies:

Structure-activity relationship (SAR) studies guide the modification of the quinazoline scaffold to enhance biological activity. nih.gov Key positions for substitution include the 2, 3, 4, 6, and 8 positions of the quinazolinone ring, where the introduction of different functional groups, such as halogens or substituted amines, can significantly improve properties like antimicrobial or anticancer efficacy. nih.gov

Application as a Chemical Probe for Biological Pathway Delineation

A chemical probe is a small molecule used to study and understand biological pathways. Due to their ability to be designed with high potency and selectivity for specific targets, quinazoline derivatives are excellent candidates for this role. For example, a highly selective PI3Kα inhibitor based on the quinazoline scaffold can be used to investigate the specific roles of this kinase in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and its contribution to processes like cell proliferation and apoptosis. nih.gov By observing the cellular effects of such a probe, researchers can delineate the functions of its target protein and the pathways it regulates.

Integration with High-Throughput Screening and Artificial Intelligence/Machine Learning for Compound Discovery

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets to identify "hits." nih.govosf.io This technology is a cornerstone of modern drug discovery. nih.gov

Virtual HTS: AI models, such as convolutional neural networks, can perform virtual screening of massive chemical libraries that have not yet been synthesized, significantly expanding the accessible chemical space. nih.govdndi.org This "test-then-make" paradigm can substantially replace traditional HTS as the initial step in small-molecule drug discovery. nih.govdndi.org

For quinazoline-based drug discovery, AI can be used to design novel derivatives with improved properties, predict their biological activities, and optimize their synthetic routes. This synergy between computational methods and experimental screening accelerates the identification of promising drug candidates. thelifescience.orgosf.io

Unaddressed Challenges and Opportunities in Quinazoline Chemical Biology Research

Despite significant progress, challenges remain in the field of quinazoline chemical biology, which also present opportunities for future research.

Current Challenges:

Drug Resistance: The emergence of resistance to existing quinazoline-based drugs, such as EGFR inhibitors in cancer therapy, is a major clinical challenge. nih.gov

Selectivity: Achieving high selectivity for a specific target over other closely related proteins can be difficult and is crucial for minimizing off-target effects.

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives remains a key challenge in translating potent inhibitors into effective drugs.

Future Opportunities:

Overcoming Resistance: A major opportunity lies in designing next-generation quinazoline inhibitors that can overcome known resistance mechanisms. This could involve creating compounds that bind to different sites on the target protein or have a different mechanism of action.

Exploring New Chemical Space: There is a vast, unexplored chemical space around the quinazoline scaffold. Synthesizing novel derivatives and hybrids with diverse functionalities could lead to the discovery of compounds with entirely new biological activities. mdpi.comnih.gov

Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an opportunity to develop quinazoline-based therapies that are tailored to the specific molecular profile of an individual's disease. thelifescience.org

Q & A

Q. Advanced

- Continuous flow reactors to enhance reaction control and reduce byproducts .

- Microwave-assisted synthesis for accelerated kinetics in heterocyclic ring formation.

- Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced

- Isothermal titration calorimetry (ITC) for thermodynamic profiling of binding.

- Cryo-EM/X-ray crystallography to resolve target-ligand complexes .

- Molecular dynamics simulations (e.g., GROMACS) to study conformational changes upon binding .

What structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced

- Halogenation (e.g., fluorine substitution) to improve metabolic stability and lipophilicity .

- Prodrug strategies (e.g., esterification of the amine) to enhance bioavailability.

- SAR studies focusing on the quinazoline core and ethylamine sidechain .

How is metabolic stability evaluated in preclinical studies?

Q. Advanced

- Liver microsome assays (human/rodent) to measure clearance rates.

- CYP450 inhibition screening to assess drug-drug interaction risks.

- LC-MS/MS for metabolite identification .

What synergistic effects have been observed with this compound in combination therapies?

Advanced

In antimicrobial studies, analogous compounds show enhanced efficacy when paired with peptides or β-lactams (e.g., MIC reduction by 4-fold in combination with polymyxin B ). Synergy is quantified via checkerboard assays or time-kill curves.

How can computational tools predict the compound’s off-target interactions?

Q. Advanced

- Docking simulations (AutoDock Vina) against homology models of non-target receptors.

- Phylogenetic analysis to identify conserved binding pockets across protein families.

- Machine learning (e.g., DeepChem) for toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.